
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol, also known as DQP, is a chemical compound that has been widely used in scientific research for its unique properties. DQP is a piperazine derivative that is structurally similar to other compounds such as diphenylmethylpiperazine and quinoline. In
Mecanismo De Acción
The mechanism of action of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol is not well understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the serotonin and dopamine systems. 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has also been shown to interact with voltage-gated calcium channels, which may be responsible for its vasodilatory effects.
Biochemical and Physiological Effects:
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems, vasodilation, and antiproliferative effects on cancer cells. 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol in lab experiments is its unique chemical structure, which allows for the study of specific neurotransmitter systems and their interactions. However, one limitation of using 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for the study of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol, including the investigation of its potential therapeutic uses in the treatment of anxiety, depression, hypertension, and cancer. Further studies are also needed to elucidate the mechanism of action of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol and to develop more effective methods for administering the compound in experimental settings.
Conclusion:
In conclusion, 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol is a unique chemical compound that has been widely used in scientific research for its ability to modulate neurotransmitter systems, induce vasodilation, and inhibit cancer cell proliferation. While there are still many unanswered questions regarding the mechanism of action of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol, its potential therapeutic uses make it an important area of study for future research.
Métodos De Síntesis
The synthesis of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol involves a multistep process that begins with the reaction of 4-chloro-1-butanol and quinoline to form 4-(quinolin-1-yl)butan-1-ol. This intermediate is then reacted with diphenylmethanol to form 4-(diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been shown to have anxiolytic and antidepressant effects, as well as the ability to enhance memory and learning. In the cardiovascular system, 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been shown to have vasodilatory effects, which may be useful in the treatment of hypertension. In cancer research, 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been shown to have antiproliferative effects on cancer cells.
Propiedades
Número CAS |
129716-87-6 |
|---|---|
Nombre del producto |
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol |
Fórmula molecular |
C29H31N3O2 |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-3-quinolin-4-yloxypropan-2-ol |
InChI |
InChI=1S/C29H31N3O2/c33-25(22-34-28-15-16-30-27-14-8-7-13-26(27)28)21-31-17-19-32(20-18-31)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,33H,17-22H2 |
Clave InChI |
AJMXTJYRMRUQNS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=NC3=CC=CC=C32)O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CN(CCN1CC(COC2=CC=NC3=CC=CC=C32)O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Sinónimos |
4-(diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol 4-DQOMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)


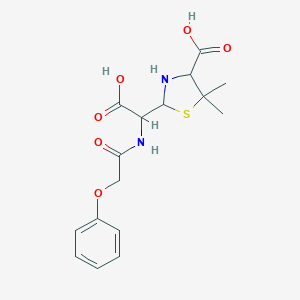
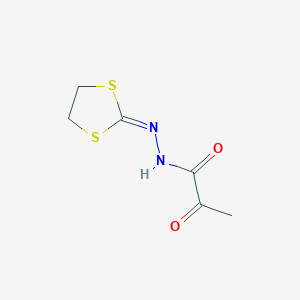
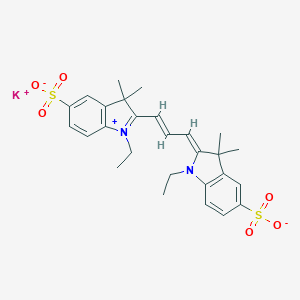
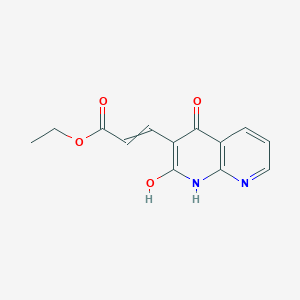

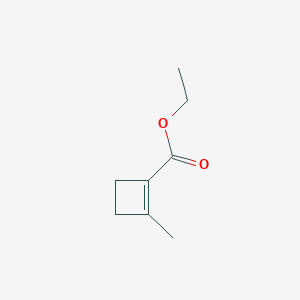
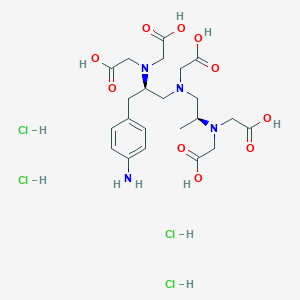
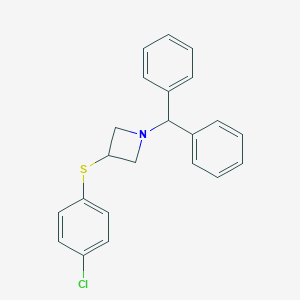
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)
![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
